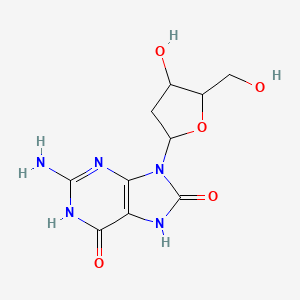8-Hydroxy-2-desoxyguanosine
CAS No.:
Cat. No.: VC16185727
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H13N5O5 |
|---|---|
| Molecular Weight | 283.24 g/mol |
| IUPAC Name | 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,7-dihydropurine-6,8-dione |
| Standard InChI | InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18) |
| Standard InChI Key | HCAJQHYUCKICQH-UHFFFAOYSA-N |
| Canonical SMILES | C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)NC2=O)CO)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
8-OHdG is a purine 2'-deoxyribonucleoside with the chemical formula . Its structure features a hydroxyl group at the C8 position of the guanine base, altering hydrogen-bonding patterns and promoting mispairing with adenine during DNA replication . The compound’s IUPAC name is (2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-1H-purin-6-one, and its SMILES notation is NC1=NC2=C(N=C(O)N2[C@H]2C[C@H](O)[C@@H](CO)O2)C(=O)N1 .
Stability and Reactivity
The addition of the hydroxyl group at the C8 position increases the molecule’s susceptibility to further oxidation, contributing to mutagenic potential. In aqueous solutions, 8-OHdG exhibits pH-dependent stability, with degradation accelerated under alkaline conditions . Its half-life in vivo is short (e.g., 11 minutes in irradiated mouse liver) , underscoring the efficiency of DNA repair systems like base excision repair (BER).
8-OHdG as a Biomarker of Oxidative Stress
Formation and Repair Dynamics
Under physiological conditions, guanine oxidation generates 8-OHdG at a steady-state frequency of ~2,400 lesions per mammalian cell . This baseline reflects constant ROS exposure from endogenous metabolism (e.g., mitochondrial respiration) and exogenous insults (e.g., radiation, toxins). Repair enzymes such as OGG1 (8-oxoguanine glycosylase) excise 8-OHdG, with excision rates varying by tissue and oxidative load .
Measurement Methodologies
Quantifying 8-OHdG requires techniques that minimize artifactual oxidation during sample processing. Widely used methods include:
The European Standards Committee for Oxidative DNA Damage established protocols to standardize measurements, addressing challenges like enzymatic hydrolysis interference and column contamination .
Mechanistic Insights: 8-OHdG in DNA Damage and Repair
Mutagenic Consequences
8-OHdG’s altered base-pairing propensity leads to G→T transversions during replication, a hallmark mutation in cancers such as lung adenocarcinoma . In mouse models, diets inducing oxidative stress (e.g., deoxycholate supplementation) elevated colonic 8-OHdG levels by 10-fold, correlating with a 91% tumor incidence rate .
Repair Pathways
The BER pathway initiates 8-OHdG repair via OGG1, which cleaves the glycosidic bond to excise the lesion. Subsequent steps involve AP endonuclease, DNA polymerase β, and ligase III . Inefficient repair, as observed in aging rat kidneys, leaves one unrepaired 8-OHdG residue for every 54 excised, accumulating genomic instability over time .
Disease Associations and Therapeutic Implications
Carcinogenesis
Elevated 8-OHdG levels are prognostic in cancers linked to oxidative stress, including:
-
Colorectal cancer: 45% of deoxycholate-fed mice developed adenocarcinomas .
-
Lung cancer: Smokers exhibit urinary 8-OHdG levels 2–3× higher than nonsmokers .
-
Radiation-associated malignancies: Medical radiation workers show dose-dependent 8-OHdG increases .
Atherosclerosis
8-OHdG inhibits Rac1 GTPase in vascular smooth muscle cells (VSMCs), suppressing NADPH oxidase activity and ROS production. In ApoE-deficient mice, oral 8-OHdG reduced atherosclerotic plaque area by 60% (p<0.01), highlighting therapeutic potential .
Aging
Mitochondrial DNA accumulates 8-OHdG 10–20× faster than nuclear DNA due to proximity to ROS generation sites. Age-related repair deficits exacerbate this accumulation, contributing to the DNA damage theory of aging .
Clinical and Research Applications
Therapeutic Development
8-OHdG’s Rac1 inhibitory properties are being explored for:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume